molecular formula C14H30N2Si B13820161 N,N'-Dicyclohexyl-1,1-dimethylsilanediamine CAS No. 16411-32-8

N,N'-Dicyclohexyl-1,1-dimethylsilanediamine

Cat. No.: B13820161
CAS No.: 16411-32-8
M. Wt: 254.49 g/mol
InChI Key: PLUXWTRVVOADTC-UHFFFAOYSA-N
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Description

N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is a chemical compound with the molecular formula C14H30N2Si. It is known for its unique structure, which includes two cyclohexyl groups and a dimethylsilyl group attached to a diamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine typically involves the reaction of cyclohexylamine with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

2 C6H11NH2+(CH3)2SiCl2(C6H11NH)2Si(CH3)2+2HCl\text{2 C}_6\text{H}_{11}\text{NH}_2 + \text{(CH}_3\text{)}_2\text{SiCl}_2 \rightarrow \text{(C}_6\text{H}_{11}\text{NH)}_2\text{Si(CH}_3\text{)}_2 + 2 \text{HCl} 2 C6​H11​NH2​+(CH3​)2​SiCl2​→(C6​H11​NH)2​Si(CH3​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The by-products, such as hydrogen chloride, are removed through appropriate scrubbing systems.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexyl-1,1-dimethylsilanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is utilized in various fields of scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical and biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.

    N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.

    N,N’-Dicyclohexyl-1,1-dimethylsilanediamine: Unique due to its silane group, which imparts different reactivity compared to carbodiimides.

Uniqueness

N,N’-Dicyclohexyl-1,1-dimethylsilanediamine stands out due to its silane group, which allows it to participate in unique reactions and form stable complexes that are not possible with other similar compounds.

Properties

CAS No.

16411-32-8

Molecular Formula

C14H30N2Si

Molecular Weight

254.49 g/mol

IUPAC Name

N-[(cyclohexylamino)-dimethylsilyl]cyclohexanamine

InChI

InChI=1S/C14H30N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3

InChI Key

PLUXWTRVVOADTC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

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